molecular formula C23H24N6O4 B2533612 N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide CAS No. 1112371-02-4

N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

Cat. No. B2533612
CAS RN: 1112371-02-4
M. Wt: 448.483
InChI Key: OYTRXYSBEPMUDD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.

Scientific Research Applications

Synthesis and Characterization

The compound’s synthesis involves a series of steps, starting with the conversion of variously substituted organic acids into corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and finally, 5-substituted-1,3,4-oxadiazole-2-thioesters. The structures of the synthesized compounds are established through physicochemical and spectroscopic methods .

Antifungal Activity

The compound has been evaluated for its in vitro antifungal activity. Some of the tested derivatives exhibit significant antifungal properties compared to a terbinafine standard. This finding suggests potential applications in combating fungal infections .

Medicinal Applications

While not explicitly mentioned in the literature, the compound’s structure suggests it could be explored for medicinal purposes. Its triazole and oxadiazole moieties are known to have diverse biological activities, including antimicrobial, sedative, anti-convulsant, and anti-inflammatory properties . Further research could investigate its potential as a drug candidate.

Industrial and Agricultural Uses

Although specific applications are not detailed, 1,2,4-triazoles and their derivatives play essential roles in industry and agriculture. These compounds have been utilized in various contexts, such as herbicides, fungicides, and growth regulators . The compound’s unique structure may offer novel opportunities in these fields.

Molecular Target Interaction

Molecular docking studies could explore the compound’s ability to bind to lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole antifungals . Understanding its interaction with biological targets could guide drug development.

Future Research Directions

Given its intriguing structure and potential biological activities, further investigations are warranted. Researchers could explore its pharmacological effects, toxicity profile, and potential therapeutic applications. Additionally, studies on its mechanism of action and interactions with cellular components would enhance our understanding .

Mechanism of Action

properties

IUPAC Name

5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13-7-5-6-8-16(13)25-22(30)20-21(24)29(28-27-20)12-17-14(2)33-23(26-17)15-9-10-18(31-3)19(11-15)32-4/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTRXYSBEPMUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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